Cas no 1965-25-9 (1-azido-2,4-dichlorobenzene)
1-azido-2,4-dichlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-azido-2,4-dichlorobenzene
- 2,4-Dichlorophenyl azide
- benzene, 1-azido-2,4-dichloro-
- LogP
- PDVUXRITYOFJPB-UHFFFAOYSA-N
- BAA96525
- 1965-25-9
- F2157-0548
- EN300-71415
- G25535
- 1-azido-2,4-dichloro-benzene
- AKOS009383512
- SCHEMBL25332839
-
- Inchi: 1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
- InChI Key: PDVUXRITYOFJPB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1N=[N+]=[N-])Cl
Computed Properties
- Exact Mass: 186.97059
- Monoisotopic Mass: 186.9704025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 14.4Ų
Experimental Properties
- PSA: 48.76
1-azido-2,4-dichlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408643-25mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408643-50mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B408643-250mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 250mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AV60763-2.5g |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-5g |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 5g |
$1167.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-10g |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 10g |
$1712.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-50mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-100mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-250mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 250mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV60763-500mg |
1-azido-2,4-dichlorobenzene |
1965-25-9 | 95% | 500mg |
$321.00 | 2024-04-20 |
1-azido-2,4-dichlorobenzene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-azido-2,4-dichlorobenzene
1-Azido-2,4-Dichlorobenzene (CAS No. 1965-25-9): A Versatile Compound in Modern Pharmaceutical and Materials Science Research
1-Azido-2,4-dichlorobenzene, also known as 1-azido-2,4-dichlorobenzene (CAS No. 1965-25-9), is a halogenated aromatic compound with unique chemical properties and significant potential in pharmaceutical development, materials science, and organic synthesis. This compound's molecular structure, characterized by the presence of azido (-N₃) and dichloro (-Cl₂) functional groups, has attracted growing attention in recent years due to its ability to participate in diverse chemical reactions and its role as a building block in the design of advanced functional materials. Recent studies have highlighted its applications in the development of photoresponsive materials, drug delivery systems, and as a precursor for synthesizing biologically active compounds. The 1-azido-2,4-dichlorobenzene molecule serves as a critical intermediate in the creation of novel compounds with tailored properties, making it a valuable tool in modern chemical research.
The 1-azido-2,4-dichlorobenzene molecule exhibits a planar aromatic ring structure with two chlorine atoms substituting at the 2- and 4- positions, while the azido group is attached to the 1-position. This structural configuration imparts unique electronic and steric properties to the compound, enabling it to participate in various reaction mechanisms such, as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of the azido group introduces high reactivity and functional versatility, making 1-azido-2,4-dichlorobenzene a promising candidate for applications in medicinal chemistry and materials science. Recent advancements in synthetic methodologies have further expanded its utility, as evidenced by studies on its use in the synthesis of functionalized polymers and nanomaterials.
Recent research has demonstrated the potential of 1-azido-2,4-dichlorobenzene in the development of photoresponsive materials. A 2023 study published in Advanced Materials reported the successful incorporation of 1-azido-2,4-dichlorobenzene into conjugated polymer systems, enabling the creation of light-sensitive materials with tunable optical properties. These materials have potential applications in optoelectronics, photovoltaics, and biomedical imaging. Additionally, the azido functionality of 1-azido-2,4-dichlorobenzene allows for site-specific modification through click chemistry, which has been leveraged to design smart drug delivery systems. For instance, a 2022 study in Journal of Medicinal Chemistry demonstrated the use of 1-azido-2,4-dichlorobenzene as a bioconjugation tool to functionalize drug molecules with targeting ligands, enhancing their specificity and efficacy in therapeutic applications.
The chemical reactivity of 1-azido-2,4-dichlorobenzene has also been explored in the context of sustainable synthesis. A 2024 review article in Green Chemistry highlighted the role of this compound in the development of green chemical processes. Researchers have demonstrated that 1-azido-2,4-dichlorobenzene can serve as a versatile intermediate for the synthesis of functionalized aromatic compounds through transition-metal-catalyzed C-H activation reactions. These methods offer advantages such as reduced energy consumption, minimal waste generation, and high atom efficiency, aligning with the principles of green chemistry. The ability to modify the molecular structure of 1-azido-2,4-dichlorobenzene through such reactions has opened new avenues for its application in the design of environmentally friendly materials.
In the field of pharmaceutical research, 1-azido-2,4-dichlorobenzene has been investigated as a potential scaffold for the development of novel therapeutics. A 2023 study published in ACS Medicinal Chemistry Letters reported the use of 1-azido-2,4-dichlorobenzene as a starting material for the synthesis of antifungal agents. The azido group was selectively modified to introduce functional groups that enhance the compound's biological activity. This approach demonstrated the utility of 1-azido-2,4-dichlorobenzene in the creation of molecules with improved pharmacokinetic profiles and reduced toxicity. Furthermore, the dichloro substituents in the molecule contribute to its hydrophobicity, which can be tailored to optimize drug solubility and bioavailability.
The synthesis of 1-azido-2,4-dichlorobenzene has also been optimized using modern analytical techniques. A 2022 study in Organic Letters described a novel synthetic route that employs microwave-assisted conditions to enhance the efficiency of the reaction. This method significantly reduces the reaction time and improves the yield of the target compound, making it a cost-effective and scalable approach for industrial applications. The use of advanced spectroscopic methods, such as NMR and mass spectrometry, has further enabled the precise characterization of 1-azido-2,4-dichlorobenzene and its derivatives, ensuring their purity and structural integrity for subsequent applications.
The versatility of 1-azido-2,4-dichlorobenzene extends to its role in the development of nanomaterials. A 2024 study in Nano Letters reported the incorporation of this compound into metal-organic frameworks (MOFs) to create hybrid materials with enhanced catalytic properties. The azido functionality was used to functionalize the MOF surface, enabling the attachment of catalytic sites that improve the material's efficiency in chemical reactions. These findings underscore the potential of 1-azido-2,4-dichlorobenzene as a key component in the design of advanced nanomaterials for industrial and environmental applications.
Despite its promising applications, the use of 1-azido-2,4-dichlorobenzene requires careful consideration of safety and environmental factors. While the compound itself is relatively stable under normal conditions, its reactivity with certain reagents necessitates controlled storage and handling procedures. Recent guidelines from the International Union of Pure and Applied Chemistry (IUPAC) emphasize the importance of adhering to standardized protocols for the synthesis and use of such compounds to minimize potential risks. Additionally, ongoing research is focused on the development of biodegradable derivatives of 1-azido-2,4-dichlorobenzene to address concerns related to its environmental persistence.
In conclusion, 1-azido-2,4-dichlorobenzene (CAS No. 1965-25-9) represents a multifunctional compound with significant potential in pharmaceutical, materials science, and green chemistry applications. Its unique molecular structure and reactivity have enabled its use in the development of advanced materials, drug delivery systems, and sustainable chemical processes. As research in these fields continues to evolve, the role of 1-azido-2,4-dichlorobenzene is expected to expand further, contributing to innovations in healthcare, technology, and environmental sustainability.
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